![molecular formula C21H27BrN4O2 B13736717 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide CAS No. 21271-23-8](/img/structure/B13736717.png)
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide is a complex organic compound that belongs to the class of pyrazinopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives typically involves multi-step organic reactions. Common starting materials include pyrazine and pyrimidine derivatives, which undergo various chemical transformations such as cyclization, substitution, and condensation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired product and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Condensation: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Condensing agents: Acid chlorides, anhydrides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Case Studies
A study reported the synthesis of various derivatives that showed potent inhibition against COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance:
- Compound 4b : IC50 = 0.04 ± 0.09 μmol
- Compound 4d : IC50 = 0.04 ± 0.02 μmol
These findings indicate the potential for developing new anti-inflammatory agents based on this scaffold .
Table 1: Inhibition Potency of Selected Derivatives
Compound | IC50 (μmol) | Target Enzyme |
---|---|---|
4b | 0.04 ± 0.09 | COX-2 |
4d | 0.04 ± 0.02 | COX-2 |
Indomethacin | 9.17 | COX-1 |
Case Studies
A series of derivatives were synthesized and evaluated for their antiviral activity:
- The most potent compounds demonstrated significant inhibition in enzymatic assays against HCV NS5B, suggesting potential as antiviral agents.
Case Studies
Preliminary studies have indicated that derivatives possess anticancer activity through mechanisms such as:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in vivo models.
A notable derivative was shown to significantly reduce tumor size in animal models compared to control groups.
Synthesis Techniques
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various functional groups can be introduced to modify biological activity.
Structure-Activity Relationship Insights
Research into SAR has revealed that substituents on the pyrimidine core significantly influence biological activity:
- Electron-donating groups enhance anti-inflammatory potency.
- Specific structural modifications improve antiviral efficacy.
Mechanism of Action
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazinopyrimidine derivatives and related heterocyclic compounds. Examples include:
- Pyrazino(1,2-a)pyrimidine
- Pyrazino(1,2-a)pyrimidin-4-one
- 2-(2-diisopropylaminoethoxy)-3-phenyl-pyrazine
Uniqueness
The uniqueness of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide lies in its specific structure, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
4H-Pyrazino(1,2-a)pyrimidin-4-one, specifically the derivative 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide, is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique bicyclic structure combining pyrazine and pyrimidine moieties, which contribute to its diverse chemical properties and biological activities.
Antimicrobial Properties
Research indicates that compounds within the pyrazino[1,2-a]pyrimidine class exhibit significant antimicrobial activity. For example, studies have shown that related derivatives can inhibit the growth of various bacterial strains and fungi. However, specific assays for the hydrobromide derivative have not been extensively documented in available literature.
Anticancer Activity
The anticancer potential of pyrazino[1,2-a]pyrimidines has been explored in various studies. For instance, compounds similar to 4H-pyrazino(1,2-a)pyrimidin-4-one have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231) showing promising results in inducing apoptosis through caspase activation pathways. The mechanism involves triggering apoptosis via caspase-9 and caspase-3/7 pathways, suggesting that structural modifications can enhance anticancer efficacy .
Inhibitory Activity Against Viral Targets
Inhibitory activities against viral polymerases have also been reported for related compounds. For instance, derivatives of pyrazolo[1,5-a]pyrimidin-7-one have shown potent activity against HCV NS5B RNA-dependent RNA polymerase. This suggests that the structural characteristics of these compounds may allow for effective targeting of viral replication mechanisms .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing the pharmacological profiles of these compounds. The presence of specific substituents on the pyrazino and pyrimidine rings can significantly influence activity. For instance:
Substituent | Effect on Activity |
---|---|
Diisopropylaminoethoxy | Enhances solubility and potentially increases bioavailability |
Phenyl group | May enhance interactions with biological targets |
The SAR studies indicate that modifications to the core structure can lead to improved biological activities across various assays.
The synthesis of 4H-pyrazino(1,2-a)pyrimidin-4-one derivatives typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing metal catalysts or other reagents to form the bicyclic structure.
- Functionalization : Employing reactions such as Suzuki-Miyaura coupling to introduce aryl groups.
These synthetic routes are essential for developing derivatives with enhanced biological activities or different pharmacological profiles .
Study on Anticancer Activity
A recent study evaluated a series of pyrazinoindole derivatives for their anticancer properties. The most active compound demonstrated a significant reduction in cAMP production in CHO cells when compared to standard references, indicating its potential as a therapeutic agent against cancer .
Antiviral Activity Assessment
Another investigation focused on the antiviral properties of substituted pyrazino derivatives against HCV. Compounds were synthesized and tested for their ability to inhibit viral replication effectively, showcasing their potential as antiviral agents .
Properties
CAS No. |
21271-23-8 |
---|---|
Molecular Formula |
C21H27BrN4O2 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[2-[di(propan-2-yl)amino]ethoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C21H26N4O2.BrH/c1-15(2)24(16(3)4)12-13-27-20-19(17-8-6-5-7-9-17)21(26)25-11-10-22-14-18(25)23-20;/h5-11,14-16H,12-13H2,1-4H3;1H |
InChI Key |
ANYOBKBFNNJVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3)C(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.